molecular formula C10H16ClN3S B1429435 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1420880-98-3

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

Cat. No.: B1429435
CAS No.: 1420880-98-3
M. Wt: 245.77 g/mol
InChI Key: HNJKJSWZTNLVFK-UHFFFAOYSA-N
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Description

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a synthetic intermediate of high interest in medicinal chemistry, combining a pyrimidine heterocycle with a piperidine scaffold via a thioether methyl linker. This molecular architecture is frequently employed in the design of novel bioactive compounds, particularly in oncology research. The compound serves as a key precursor for the development of potential kinase inhibitors. Its structural framework is considered a privileged scaffold in anticancer agent development, with similar pyrimidine-piperidine hybrids demonstrating potent activity against a range of cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HEPG-2) cancers . The piperidine ring is a fundamental building block in pharmaceuticals, present in more than twenty classes of approved drugs, and its integration with pyrimidine enhances the drug-like properties of the resulting molecules . Pyrimidine-based compounds are extensively researched for their ability to interact with biological targets through hydrogen bonding and as bioisosteres for phenyl rings, often improving pharmacokinetic profiles . Researchers utilize this compound to explore structure-activity relationships in drug discovery, leveraging its potential to inhibit key oncogenic pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJKJSWZTNLVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core

Starting Material:
The synthesis begins with 4-methyl-2-chloropyrimidine, a key halogenated pyrimidine derivative suitable for nucleophilic substitution reactions (as detailed in the synthesis of related compounds in source).

Reaction Conditions:

  • Reagents: 4-methyl-2-chloropyrimidine, thiol derivatives (e.g., piperidin-4-thiol or analogous), base such as triethylamine or sodium hydride.
  • Solvent: Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
  • Procedure: The chloropyrimidine is dissolved in the solvent, and the thiol is deprotonated with the base to generate a nucleophilic thiolate. The mixture is refluxed to facilitate the nucleophilic aromatic substitution, replacing the chlorine atom with the thiol group, yielding a pyrimidine-thiol intermediate.

Reaction Example:

4-methyl-2-chloropyrimidine + piperidin-4-thiol + base → 4-methyl-2-((piperidin-4-yl)methyl)thio)pyrimidine

Formation of the Thioether Linkage

Key Step:
The thiol intermediate reacts with an appropriate alkyl halide to form the thioether linkage. For example, reaction with 3-chloropropyl derivatives or similar electrophiles under reflux in acetonitrile or DCM, with a base (e.g., potassium carbonate), promotes nucleophilic substitution at the halogen site.

Reaction Conditions:

Salt Formation: Hydrochloride

Procedure:
The free base is converted into its hydrochloride salt to improve solubility and stability:

  • Dissolve the free base in anhydrous ethanol or methanol.
  • Bubble dry hydrogen chloride gas through the solution or add concentrated HCl dropwise under stirring at 0–5°C.
  • The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

Note:
This step ensures the compound exists as a stable hydrochloride salt, suitable for biological testing and pharmaceutical applications.

Data Table Summarizing the Preparation Methods

Step Reaction Reagents Solvent Conditions Purification Purpose
1 Nucleophilic substitution Thiol + halogenated pyrimidine DCM/DMF Reflux 80–100°C Recrystallization Pyrimidine core synthesis
2 Thioether formation Alkyl halide + thiolate Acetonitrile Reflux 80°C Chromatography Linkage extension
3 Piperidine attachment Piperidin-4-ylmethyl halide DCM/DMF Reflux 25–50°C Recrystallization Target molecule assembly
4 Hydrochloride salt formation HCl gas or concentrated HCl Ethanol/methanol 0–5°C Filtration Salt stabilization

Research Findings and Optimization

Recent studies, including those on related pyrimidine derivatives, emphasize the importance of controlling reaction conditions to maximize yield and purity:

  • Temperature control during halogen substitution prevents side reactions.
  • Choice of solvent influences nucleophilicity and reaction rate; DCM and DMF are preferred for their polarity and inertness.
  • Bases like triethylamine or sodium hydride effectively deprotonate thiols, increasing nucleophilicity.
  • Purification techniques such as chromatography and recrystallization are critical to remove impurities and unreacted starting materials, ensuring high-quality final products.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several key areas of research:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrimidines exhibit significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus. For instance, compounds related to 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride have been evaluated for their Minimum Inhibitory Concentration (MIC), demonstrating effectiveness comparable to standard antibiotics .

Anticancer Research

  • Targeting Cancer Cells : Recent studies have explored the anticancer potential of pyrimidine derivatives. These compounds have been designed to inhibit specific targets such as VEGFR-2 and EGFR, which are crucial in cancer proliferation pathways . The molecular docking studies suggest that these compounds can effectively bind to the active sites of these receptors, leading to reduced cell viability in cancer lines.

Enzyme Inhibition

  • Biochemical Pathways : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Its structure allows it to interact with nucleophilic sites on enzymes, potentially modulating their activity and impacting biochemical processes .

Data Tables

Application AreaSpecific ActivityReference
AntimicrobialEffective against E. coli, S. aureus ,
AnticancerInhibits VEGFR-2, EGFR
Enzyme InhibitionModulates enzyme activity,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of several pyrimidine derivatives against clinical strains of bacteria. The results demonstrated that certain derivatives of this compound exhibited MIC values as low as 0.25 µg/mL against resistant strains, indicating a strong potential for development into new antibiotics .

Case Study 2: Anticancer Activity

In a series of experiments targeting breast cancer cells, derivatives containing the piperidine moiety showed selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics. This suggests that modifications around the pyrimidine scaffold can enhance anticancer properties while reducing systemic toxicity .

Mechanism of Action

The mechanism of action of 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Safety Data: Limited information exists for the target compound. Related piperidine derivatives (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) are classified as laboratory chemicals, suggesting similar handling precautions .
  • Regulatory Status : Piperidine-based compounds often fall under general laboratory safety regulations. For example, 4-(diphenylmethoxy)piperidine hydrochloride is subject to country-specific chemical safety laws .

Biological Activity

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine moiety linked through a thioether bond, which influences its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H16ClN3S
  • Molecular Weight : 233.77 g/mol
  • Structure : The compound consists of a pyrimidine ring substituted with a piperidinylmethylthio group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Anticancer Activity : Research indicates that derivatives of pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : The compound has shown activity against several microbial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against several cancer cell lines (MCF-7, A549, Colo-205). The results highlighted that certain modifications in the structure could enhance the anticancer efficacy significantly.

CompoundCell LineIC50 (µM)
This compoundMCF-70.09 ± 0.0085
This compoundA5490.03 ± 0.0056
Reference CompoundMCF-72.19 ± 1.87
Reference CompoundA5493.34 ± 0.152

Antimicrobial Activity

The compound was tested against a range of bacterial strains:

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae64 µg/mL
A. baumannii128 µg/mL

These findings suggest that this compound possesses notable antimicrobial properties that warrant further investigation for therapeutic applications.

Case Studies

  • Cytotoxicity Evaluation : A recent study assessed the cytotoxicity of thiazolidinone-pyrimidine hybrids on HepG2 and HCT-116 cells, revealing promising results for compounds structurally similar to this compound .
  • Anti-Alzheimer’s Potential : Research indicated that pyrimidine derivatives could exhibit anti-Alzheimer's activity by inhibiting acetylcholinesterase (AChE). Compounds with similar structures demonstrated significant inhibitory effects, supporting the potential use of this compound in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via condensation of aldehydes and thioureas under acidic/basic conditions.
  • Step 2 : Introduction of the piperidin-4-ylmethylthio group through nucleophilic substitution or thiol-ene coupling.
  • Step 3 : Hydrochloride salt formation using HCl in dioxane or methanol, followed by purification via evaporation and high-vacuum drying .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to avoid side products like disulfide byproducts.

Q. How is structural confirmation performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR spectra with computational predictions (e.g., δ 1.37–2.00 ppm for piperidine protons, δ 7.17–8.72 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ for free base and [M-Cl]+^+ for hydrochloride salt).
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Strategies :

  • Catalyst Screening : Use p-toluenesulfonic acid (p-TSA) to accelerate condensation steps, as demonstrated in analogous pyrimidine syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether bond formation .
  • Purification : Employ column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) or recrystallization from ethanol/water mixtures .
    • Troubleshooting : Low yields may result from incomplete deprotection of Boc-piperidine intermediates; ensure excess HCl (4.0 M in dioxane, 6 equiv) and sufficient reaction time (1–2 h) .

Q. What are the common impurities in this compound, and how are they characterized?

  • Impurity Profile :

Impurity TypeSourceDetection Method
Des-thio analog Incomplete thiol couplingHPLC (C18 column, 0.1% TFA/ACN gradient)
Dihydrochloride over-salt Excess HCl during salt formationIon chromatography (Cl^- quantification)
  • Mitigation : Use USP-grade reference standards for impurity identification and adjust stoichiometry during HCl addition .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Mechanistic Insights :

  • Enzyme Inhibition : Screen against kinases (e.g., AMPK) using fluorescence polarization assays, noting IC50_{50} values (e.g., 0.09–10.17 μM for related pyrimidines) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled competitors .
    • Case Study : Analogous compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) show activity in glucose metabolism pathways, suggesting potential for in vivo models (e.g., db/db mice) .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in spectroscopic data for structural elucidation?

  • Approach :

  • Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 3-(Piperidin-4-yl)pyridine dihydrochloride, δ 1.38–3.44 ppm) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict 1^1H NMR spectra and compare with experimental results .

Q. What strategies enhance the compound’s solubility and stability in biological assays?

  • Formulation :

  • Buffer Selection : Use PBS (pH 7.4) with 0.1% DMSO for aqueous solubility.
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .
    • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride
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2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

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